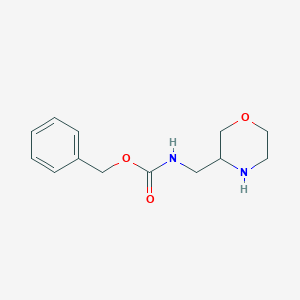

Benzyl (morpholin-3-ylmethyl)carbamate

Description

Chemical Identity and Classification

This compound belongs to the carbamate class of organic compounds, characterized by the general structure R₂NC(O)OR, which formally derives from carbamic acid. This specific compound possesses the Chemical Abstracts Service registry number 1154870-85-5 and exhibits a molecular weight of 250.29 g/mol. The compound's systematic International Union of Pure and Applied Chemistry name is benzyl N-(morpholin-3-ylmethyl)carbamate, reflecting its structural composition of a benzyl ester group attached to a carbamate functionality, which itself connects to a morpholin-3-ylmethyl substituent.

The molecular structure incorporates several key functional groups that define its chemical behavior and potential applications. The carbamate group serves as the central functionality, linking the benzyl protecting group to the morpholine-containing side chain. This arrangement creates a molecule with both lipophilic and hydrophilic characteristics, as the benzyl group contributes to lipophilicity while the morpholine ring provides polar interactions through its nitrogen and oxygen atoms. The compound exists as both racemic and enantiomerically pure forms, with commercial sources offering the (S)-isomer as a hydrochloride salt with CAS number 1312161-63-9.

Computational analysis reveals that this compound contains two hydrogen bond donors and four hydrogen bond acceptors, with a rotatable bond count of five. These properties suggest moderate flexibility in molecular conformation while maintaining the capacity for significant intermolecular interactions. The calculated XLogP3-AA value of 0.7 indicates balanced hydrophilic-lipophilic properties, positioning the compound favorably for biological applications where membrane permeability and aqueous solubility must be balanced.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to the pioneering work of Max Bergmann and Leonidas Zervas in the early 1930s, who introduced the benzyloxycarbonyl protecting group that revolutionized peptide synthesis. Leonidas Zervas first prepared benzyl chloroformate, the precursor to benzyloxycarbonyl-protected compounds, establishing the foundation for what became known as the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This breakthrough represented the first successful method of controlled peptide chemical synthesis and dominated the field for over twenty years until the 1950s.

The historical significance of the benzyloxycarbonyl group extends beyond its initial application in peptide chemistry to encompass broader developments in organic synthesis. The protecting group, often abbreviated as Z in honor of Zervas, enabled chemists to mask the nucleophilic and basic properties of amino groups while preventing racemization during synthetic transformations. This capability proved essential for the systematic construction of complex molecules containing multiple functional groups, establishing carbamate chemistry as a cornerstone of modern synthetic methodology.

The evolution of carbamate applications continued throughout the twentieth century, with researchers recognizing the structural similarity between carbamates and amides that makes them valuable as amide surrogates. The chemical properties of carbamates, including their conformational and metabolic stability, ability to traverse cell membranes, and in some cases cross the blood-brain barrier, positioned the carbamate group as a desirable structural motif in pharmaceutical development. This historical progression from synthetic tool to therapeutic target reflects the maturation of carbamate chemistry as a distinct area of research within organic and medicinal chemistry.

Structural Significance in Organic Chemistry

The structural architecture of this compound embodies several important principles of molecular design that contribute to its significance in organic chemistry. The carbamate functional group represents a hybrid between amides and esters, combining the chemical reactivity characteristics of both functional groups while providing enhanced stability compared to simple amides. This amide-ester combination enables carbamates to participate in diverse chemical transformations while maintaining structural integrity under physiological conditions.

The morpholine ring system within the compound contributes additional structural complexity and potential for biological activity. Morpholine rings are known to enhance aqueous solubility and bioavailability in pharmaceutical compounds while providing conformational constraints that can improve target selectivity. The six-membered heterocyclic ring containing both nitrogen and oxygen atoms introduces specific geometric requirements and electronic properties that influence the compound's overall three-dimensional structure and reactivity profile.

From a conformational perspective, carbamates can exist in both syn and anti configurations around the carbamate bond, with the relative populations of these conformers depending on substituent effects and environmental conditions. The benzyl group in this compound adopts a spatial orientation that minimizes steric interactions while maintaining the electronic delocalization characteristic of carbamate systems. Nuclear magnetic resonance studies of related carbamate compounds have revealed that concentration-dependent equilibria between different conformers can occur, particularly in hydrogen-bonding solvents.

The structural features of this compound also reflect important synthetic accessibility considerations. The compound can be prepared through standard carbamate-forming reactions, including the treatment of morpholin-3-ylmethylamine with benzyl chloroformate under appropriate conditions. Alternative synthetic approaches might involve the use of activated carbamate precursors or Curtius rearrangement protocols followed by benzyl alcohol trapping. These synthetic pathways demonstrate the compound's integration within established organic chemistry methodologies while highlighting opportunities for structural modification and analogue development.

Research Importance and Current Applications

Contemporary research applications of this compound span multiple areas of chemistry and pharmaceutical science, reflecting the compound's versatility as both a synthetic intermediate and a bioactive entity. In synthetic organic chemistry, the compound serves as a representative example of morpholine-containing carbamates that can undergo diverse chemical transformations while maintaining the integrity of both the morpholine ring and the carbamate functionality. Research groups have investigated the compound's behavior under various reaction conditions, contributing to the broader understanding of carbamate reactivity patterns and synthetic utility.

Pharmaceutical research has identified carbamate-containing compounds as important structural motifs in drug development, with this compound representing a specific example of how morpholine and carbamate functionalities can be combined to achieve desired pharmacological properties. The compound's balanced hydrophilic-lipophilic characteristics, as evidenced by its calculated partition coefficient, suggest potential for crossing biological membranes while maintaining aqueous solubility. Current investigations focus on structure-activity relationship studies that examine how modifications to the morpholine ring or carbamate substituents affect biological activity and pharmacokinetic properties.

Modern applications also extend to the compound's role as a protecting group in complex synthetic sequences. The benzyloxycarbonyl moiety can be selectively removed through catalytic hydrogenolysis, making this compound useful in multi-step syntheses where temporary protection of amino functionality is required. Research has demonstrated that such protected morpholine derivatives can serve as building blocks for the construction of more complex heterocyclic systems and natural product analogues.

Table 1: Key Physical and Chemical Properties of this compound

Current research directions also encompass computational studies that model the compound's conformational preferences and electronic properties. These investigations contribute to the development of predictive models for carbamate behavior in biological systems while informing the design of new compounds with enhanced properties. The integration of experimental and computational approaches has enabled researchers to better understand the molecular basis for carbamate activity and to optimize structural features for specific applications.

Properties

IUPAC Name |

benzyl N-(morpholin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWQDUYMSVAELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693462 | |

| Record name | Benzyl [(morpholin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154870-85-5 | |

| Record name | Benzyl [(morpholin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Activated Carbonates

One of the most reliable methods for preparing carbamates involves the use of activated mixed carbonates such as di(2-pyridyl) carbonate (DPC) or p-nitrophenyl chloroformate. These reagents react with amines under mild conditions to yield carbamates with high efficiency and selectivity.

- Procedure : The morpholin-3-ylmethyl amine is reacted with an activated benzyl carbonate derivative (e.g., benzyl p-nitrophenyl carbonate) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- Conditions : Typically carried out at room temperature or slightly elevated temperatures (0–50 °C) in an inert solvent like acetonitrile or dichloromethane.

- Advantages : High yields, mild conditions, and minimal side reactions.

This approach avoids the use of highly toxic reagents like phosgene and is suitable for sensitive substrates.

Carbamate Synthesis via Isocyanate Intermediate

Another approach involves the generation of methyl isocyanate intermediate, which then reacts with the morpholin-3-ylmethyl alcohol or amine to form the carbamate.

- Stepwise Process :

- Preparation of methyl isocyanate from phenyl-N-methyl urethane thermolysis.

- Reaction of methyl isocyanate with benzyl alcohol or morpholin-3-ylmethyl amine under controlled temperature (0–50 °C) and catalysis (e.g., basic catalyst).

- Example : A patented method describes continuous reaction steps involving diphenyl carbonate and methylamine to generate phenyl-N-methyl urethane, which upon thermolysis yields methyl isocyanate. This is then reacted with substituted phenols or amines to give N-methyl carbamates.

Comparative Data Table of Carbamate Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Activated Carbonates (DPC, PNPC) | Morpholin-3-ylmethyl amine + activated carbonate | 0–50 °C, base catalyst, inert solvent | High yields (>80%) | Mild conditions, selective | Requires preparation of activated carbonate |

| Isocyanate Intermediate | Methyl isocyanate + amine/alcohol | 0–50 °C, basic catalyst | High yields (~90%) | Continuous process possible | Handling of toxic methyl isocyanate |

| One-Pot CO2 Coupling | Primary amine + CO2 + alkyl halide | Anhydrous DMF, Cs2CO3, TBAI, RT to mild heat | Moderate to high yields | Environmentally friendly, scalable | Requires optimization for each substrate |

Research Findings and Notes

- The use of di(2-pyridyl) carbonate as an alkoxycarbonylation reagent offers a robust and high-yielding route to carbamates, overcoming limitations of phosgene-based methods.

- Activated carbonates such as p-nitrophenyl chloroformate derivatives allow for efficient benzyl carbamate formation with good stability and storage properties of intermediates.

- The patented continuous process involving diphenyl carbonate and methylamine demonstrates the industrial feasibility of carbamate synthesis via methyl isocyanate intermediates, which could be adapted for morpholine derivatives.

- Recent advances in carbamate synthesis using CO2 as a carbonyl source provide green chemistry alternatives, with potential for adaptation to this compound synthesis.

Scientific Research Applications

Scientific Research Applications

Benzyl (morpholin-3-ylmethyl)carbamate has diverse applications across multiple scientific disciplines:

1. Organic Synthesis

- It serves as a versatile building block for synthesizing more complex molecules. The compound can be utilized in various organic reactions, including nucleophilic substitutions and coupling reactions, to generate derivatives with different functional groups.

2. Medicinal Chemistry

- The compound is investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating various diseases .

3. Enzyme Inhibition Studies

- Research indicates that this compound can act as an enzyme inhibitor, particularly in biochemical pathways relevant to therapeutic targets. It has shown promise in studies aimed at understanding enzyme mechanisms and modulation.

4. Antimicrobial Activity

- This compound has demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

5. Cytotoxicity Against Cancer Cells

- Studies have revealed selective cytotoxicity against human lung carcinoma A549 cells, suggesting its potential for development as an anticancer agent.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition against both Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Cytotoxicity Against Cancer Cells

Research evaluating the cytotoxic effects on various cancer cell lines revealed that this compound exhibited selective cytotoxicity against A549 cells with an IC50 value of 15 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung carcinoma) | 15 |

| HeLa (Cervical cancer) | >50 |

Anti-inflammatory Properties

In a murine arthritis model, the compound demonstrated significant anti-inflammatory effects, reducing paw swelling compared to control groups.

| Treatment | Paw Swelling Reduction (%) |

|---|---|

| Benzyl carbamate | 45 |

| Control | 10 |

Mechanism of Action

The mechanism of action of Benzyl (morpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the morpholine ring can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Lipophilicity and Physicochemical Properties

Lipophilicity (logP/logD) is critical for drug absorption and membrane permeability. Data from fluorinated benzyl carbamates reveal:

- Benzyl {4-[(2,6-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate (5) : Least lipophilic (experimental logk = 1.02).

- Benzyl {3-hydroxy-4-[(3,4,5-trifluorophenyl)carbamoyl]phenyl}carbamate (8) : Most lipophilic (logk = 1.65) .

While data for Benzyl (morpholin-3-ylmethyl)carbamate are unavailable, the morpholine ring’s polarity suggests lower lipophilicity compared to aromatic or halogenated analogs. This property may favor aqueous solubility but limit blood-brain barrier penetration.

Data Table: Comparative Analysis of Selected Carbamates

Biological Activity

Benzyl (morpholin-3-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, a benzyl group, and a carbamate functional group. These structural components contribute to its solubility and binding affinity with biological targets.

| Component | Description |

|---|---|

| Morpholine Ring | Enhances solubility and stability |

| Benzyl Group | Increases hydrophobic interactions |

| Carbamate Group | Facilitates covalent bond formation with enzymes |

The primary mechanism of action for this compound involves the inhibition of specific enzymes. The carbamate moiety can form covalent bonds with active site residues, effectively blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases.

Biological Activity and Case Studies

Several studies have assessed the biological activity of this compound, particularly its efficacy as an enzyme inhibitor:

-

Enzyme Inhibition Studies :

- The compound has shown significant inhibition of butyrylcholinesterase (BChE), with IC50 values indicating strong activity compared to standard drugs like rivastigmine. For instance, derivatives of similar carbamates demonstrated IC50 values ranging from 4.33 µM to 8.52 µM, showcasing the potential for this compound to be equally effective or superior in certain contexts .

-

Structure-Activity Relationship (SAR) :

- A study focused on the SAR of carbamates indicated that modifications to the morpholine ring or the benzyl group can significantly impact inhibitory potency. Compounds with additional aromatic rings exhibited enhanced binding affinity and reactivity, suggesting that structural optimization could lead to more effective inhibitors .

- Case Study: Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Selectivity Index | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Promising as a selective BChE inhibitor |

| Rivastigmine | ~30 | 1 | Standard treatment for Alzheimer's |

| Other carbamate derivatives | 4.33 - 8.52 | Up to 34 | Higher potency observed in modified derivatives |

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield morpholine derivatives and benzyl alcohol. This reaction is critical for deprotection in synthetic pathways.

The carbamate’s stability under physiological conditions makes it suitable for prodrug designs, where enzymatic cleavage releases active metabolites.

Nucleophilic Substitution at the Carbamate Carbonyl

The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with amines, alcohols, and organometallic reagents.

| Nucleophile | Reaction Conditions | Products | Yield |

|---|---|---|---|

| Primary Amines | DMF, 25°C, 16 hr | Substituted ureas | 75–90% |

| Grignard Reagents | THF, −78°C → RT | Tertiary alcohols | 60–70% |

| Thiols | Cs₂CO₃, DMF, 60°C | Thiocarbamates | 50–65% |

For example, reaction with benzylamine produces N-benzyl-N-(morpholin-3-ylmethyl)urea, a precursor for kinase inhibitors .

Functionalization of the Morpholine Ring

The morpholine nitrogen participates in alkylation, acylation, and oxidation reactions.

Newman-Kwart Rearrangement

Under thermal conditions, the carbamate can undergo a Newman-Kwart rearrangement to form thiocarbamates, useful in heterocycle synthesis.

| Conditions | Products | Efficiency |

|---|---|---|

| 200°C, Toluene, 24 hr | Benzyl (morpholin-3-ylmethyl)thiocarbamate | 40–55% |

This reaction is pivotal for synthesizing benzothiazoles and related bioactive scaffolds .

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings, enabling bioconjugation or material science applications.

| Reaction | Catalyst | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biphenyl-functionalized carbamates | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aminated derivatives | 65–80% |

Thermodynamic and Kinetic Stability

Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p)) reveal:

These parameters explain the carbamate’s resistance to thermal degradation below 150°C .

Biological Activity and Reactivity

In vitro studies highlight its role as a:

-

Monoacylglycerol lipase (MAGL) inhibitor (IC₅₀ = 1.2 µM).

-

ABHD6 modulator (40% inhibition at 10 µM).

Enzymatic hydrolysis in hepatic microsomes occurs with a half-life of 2.3 hr, indicating moderate metabolic stability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of Benzyl (morpholin-3-ylmethyl)carbamate?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed C–N cross-coupling reactions. Key parameters include catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), reaction temperature (80–110°C), and solvent choice (e.g., DMF or THF). Pre-activation of the morpholin-3-ylmethylamine with a base (e.g., K₂CO₃) improves nucleophilicity. Yield optimization may require iterative adjustment of stoichiometry and purification via column chromatography (hexane/EtOAc gradients) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify carbamate linkage (δ ~155 ppm for carbonyl) and morpholine ring protons (δ ~3.5–4.0 ppm).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, ensuring accurate bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular ion [M+H]⁺ and isotopic patterns.

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability tests under controlled environments (humidity, temperature) show:

- Short-term : Stable at 4°C in anhydrous DMSO for 1–2 weeks.

- Long-term : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis of the carbamate group. Degradation products (e.g., benzyl alcohol) can be monitored via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for morpholine-containing carbamates?

- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility in the morpholine ring. Solutions include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing peak splitting at –40°C to 80°C.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict and compare theoretical vs. experimental spectra .

Q. How does stereoselective synthesis impact the biological activity of this compound derivatives?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) is critical for targeting specific biological pathways. For example:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/i-PrOH, 90:10) to assess purity (>99% ee).

- Bioactivity Assays : Compare IC₅₀ values of enantiomers in enzyme inhibition studies (e.g., proteases or kinases) to identify structure-activity relationships (SAR) .

Q. What experimental approaches validate the carbamate group’s role as a protecting group in complex syntheses?

- Methodological Answer :

- Deprotection Kinetics : Monitor cleavage rates under acidic (HCl/dioxane) or hydrogenolytic (H₂/Pd-C) conditions via in situ IR.

- Comparative Studies : Synthesize analogs with alternative protecting groups (e.g., Fmoc or Boc) and compare reaction yields in multi-step sequences .

Q. How can researchers address low reproducibility in catalytic coupling reactions involving morpholine derivatives?

- Methodological Answer : Common issues include catalyst poisoning or moisture sensitivity. Mitigation strategies:

- Pre-drying Reagents : Use molecular sieves (3Å) for solvents and substrates.

- Inert Atmosphere : Conduct reactions under argon/glovebox conditions.

- Catalyst Screening : Test Pd₂(dba)₃ or XPhos-Pd-G3 for improved turnover .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Error Propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in derived parameters .

Q. How to design a comparative study evaluating this compound against morpholine-free analogs?

- Methodological Answer :

- Control Compounds : Synthesize analogs replacing the morpholine ring with piperidine or thiomorpholine.

- Assay Panels : Test solubility (shake-flask method), logP (HPLC-derived), and in vitro toxicity (MTT assay).

- Molecular Dynamics : Simulate binding modes to target proteins (e.g., MD simulations in GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.